Methyl 2-(4-fluorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate
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Overview
Description
Methyl 2-(4-fluorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorophenyl group, a methoxyethoxy group, and an isonicotinamido group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the synthesis of a fluorophenyl intermediate through a halogenation reaction.
Coupling with Isonicotinamide: The fluorophenyl intermediate is then coupled with isonicotinamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Addition of Methoxyethoxy Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the fluorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are frequently employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-(4-fluorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
Comparison with Other Similar Compounds: Methyl 2-(4-fluorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate can be compared with other compounds having similar structural features, such as:
Methyl 2-(4-chlorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-(4-bromophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from its analogs.
Comparison with Similar Compounds
- Methyl 2-(4-chlorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate
- Methyl 2-(4-bromophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate
- Methyl 2-(4-iodophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate
This article provides a comprehensive overview of Methyl 2-(4-fluorophenyl)-2-(2-(2-methoxyethoxy)isonicotinamido)acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-(4-fluorophenyl)-2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5/c1-24-9-10-26-15-11-13(7-8-20-15)17(22)21-16(18(23)25-2)12-3-5-14(19)6-4-12/h3-8,11,16H,9-10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRDKOPEJIOIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC(C2=CC=C(C=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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